molecular formula C6H12O2 B8195440 (R)-1-((R)-tetrahydrofuran-2-yl)ethanol

(R)-1-((R)-tetrahydrofuran-2-yl)ethanol

Cat. No.: B8195440
M. Wt: 116.16 g/mol
InChI Key: FGNVEEOZAACRKW-WDSKDSINSA-N
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Description

Significance of Chiral Tetrahydrofuran (B95107) Derivatives in Synthetic Chemistry

The tetrahydrofuran (THF) ring is a five-membered cyclic ether that serves as a fundamental structural motif in a multitude of naturally occurring and synthetic molecules. When this ring is substituted in a way that creates stereocenters, the resulting chiral tetrahydrofuran derivatives become key building blocks, or 'chirons', for the construction of complex molecular architectures with specific three-dimensional arrangements.

The significance of these chiral derivatives is underscored by their prevalence in a wide array of biologically active natural products. nih.gov Prominent examples include the annonaceous acetogenins, a large family of compounds known for their potent antitumor, antimalarial, and antimicrobial activities. nih.gov Chiral tetrahydrofuran moieties are also integral to the structures of lignans (B1203133) and polyether ionophores, which also exhibit a diverse range of biological functions. nih.gov The crucial role of the stereochemistry of these THF units in dictating the biological activity of the parent molecule has propelled extensive research into methods for their stereoselective synthesis. nih.gov

Chemists have developed a vast toolkit of synthetic strategies to control the stereochemical outcome of reactions that form the tetrahydrofuran ring. These methods range from classical intramolecular SN2 cyclizations of chiral precursors to more modern catalytic asymmetric methodologies. nih.gov The overarching goal is to achieve high levels of diastereoselectivity and enantioselectivity, ensuring that the desired stereoisomer is produced with high purity. The development of efficient and selective syntheses for these chiral motifs remains an active and important area of chemical research, driven by the continuous discovery of new natural products and the demand for novel therapeutic agents.

Overview of the Research Landscape Pertaining to (R)-1-((R)-tetrahydrofuran-2-yl)ethanol

Despite the broad importance of chiral tetrahydrofuran derivatives, a detailed and specific body of academic research focused solely on this compound is not readily apparent in a survey of scientific databases. This specific diastereomer, defined by the (R) configuration at both the C2 position of the tetrahydrofuran ring and the adjacent carbon of the ethanol (B145695) substituent, does not appear as the primary subject of extensive studies.

The absence of dedicated research articles suggests several possibilities:

A Niche Intermediate: The compound may be a useful, but not novel, intermediate whose synthesis and use are embedded within larger synthetic campaigns targeting more complex molecules. In such cases, its preparation might be mentioned in the experimental section of a paper without being the focus of the study itself.

A Commercially Available Building Block: It is possible that this compound is readily available from commercial suppliers, reducing the need for academic labs to develop and publish de novo syntheses. Its utility would then be as a starting material, with its own scientific story being largely preclinical and proprietary.

Alternative Nomenclature: The compound might be more commonly referred to by a non-systematic or trivial name in specific research circles, though searches based on its structural representation also yield limited results.

Without specific research findings, it is not possible to provide detailed data on its synthesis, characterization, or applications. The research landscape for this particular molecule remains largely undefined in the public domain, standing in contrast to the well-established importance of the broader class of chiral tetrahydrofuran derivatives. Further investigation into patent literature or more specialized chemical databases might reveal its role as a key intermediate in proprietary industrial processes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-1-[(2S)-oxolan-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-5(7)6-3-2-4-8-6/h5-7H,2-4H2,1H3/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNVEEOZAACRKW-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H]1CCCO1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Derivatizations of R 1 R Tetrahydrofuran 2 Yl Ethanol

Stereospecific Functionalization Reactions

The functionalization of the secondary alcohol in (R)-1-((R)-tetrahydrofuran-2-yl)ethanol can be achieved with a high degree of stereochemical control, enabling the synthesis of specific diastereomers of new compounds.

Oxidation Reactions to Ketone Derivatives

The oxidation of the secondary alcohol group in this compound yields the corresponding ketone, (R)-1-(tetrahydrofuran-2-yl)ethan-1-one. This transformation is a critical step in creating a prochiral center that can be further manipulated. Various modern oxidation methods can be employed to achieve this conversion efficiently and cleanly, without affecting the stereocenter on the tetrahydrofuran (B95107) ring.

Commonly used reagents for this type of oxidation include chromium-based reagents (like pyridinium (B92312) chlorochromate, PCC), Swern oxidation (using oxalyl chloride, dimethyl sulfoxide, and a hindered base), and Dess-Martin periodinane (DMP). More sustainable and metal-free approaches utilizing solid-supported hypervalent iodine catalysts with Oxone® as the terminal oxidant are also effective for converting secondary alcohols to ketones. rsc.org These methods are generally mild and prevent over-oxidation or side reactions, preserving the integrity of the tetrahydrofuran ring.

Table 1: Selected Methods for the Oxidation of Secondary Alcohols

Oxidizing Agent/System Typical Conditions Comments
Swern Oxidation (COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °C High yields, mild conditions, avoids heavy metals.
Dess-Martin Periodinane (DMP) CH₂Cl₂, Room Temperature Commercially available, neutral conditions, broad substrate scope.
Pyridinium Chlorochromate (PCC) CH₂Cl₂, Room Temperature Effective but involves carcinogenic Cr(VI) reagents.

Reduction Reactions to Chiral Alcohols

The ketone derivative, (R)-1-(tetrahydrofuran-2-yl)ethan-1-one, possesses a prochiral carbonyl group adjacent to a stereocenter. The diastereoselective reduction of this ketone is a powerful strategy to generate the diastereomer of the starting alcohol, (S)-1-((R)-tetrahydrofuran-2-yl)ethanol, or to regenerate the original (R,R) isomer with high selectivity. The stereochemical outcome is dictated by the steric and electronic environment of the ketone and the choice of reducing agent.

Reagent-controlled reductions are particularly effective. acs.org For instance, the use of bulky hydride reagents like L-Selectride® often leads to the formation of the syn diastereomer, while smaller reagents like sodium borohydride (B1222165) may favor the anti product, though selectivity can be substrate-dependent. nih.gov Asymmetric reducing agents, such as those derived from chiral boranes (e.g., B-chlorodiisopinocampheylborane, "DIP-Chloride"), can exhibit high levels of diastereoselectivity, often overriding the directing influence of the existing chiral center to produce the desired alcohol diastereomer in high purity. acs.org Biocatalytic reductions using whole-cell systems (like yeast) or isolated enzymes (ketoreductases) offer an environmentally friendly alternative, often providing exceptional enantioselectivity for the synthesis of specific chiral alcohols. nih.govnih.gov

Halogenation and Related Substitution Reactions

The hydroxyl group of this compound can be converted into a good leaving group and substituted with a halogen. These reactions typically proceed via an Sₙ2 mechanism, resulting in an inversion of configuration at the carbon bearing the alcohol. This stereospecific transformation is crucial for accessing chiral alkyl halides that are precursors for further synthetic manipulations.

Standard reagents for this conversion include thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination. youtube.com These reagents convert the alcohol into an intermediate that is readily displaced by the halide ion. youtube.com A milder, one-pot alternative involves converting the alcohol to a mesylate or tosylate in situ, followed by displacement with a halide source. nih.govacs.org For example, treatment with methanesulfonyl chloride (MsCl) and a base, followed by the addition of a nucleophilic halide source like methylmagnesium iodide (MeMgI), can efficiently produce the corresponding alkyl iodide with inversion of stereochemistry. nih.govnih.gov This method is notable as the Grignard reagent acts as a halide nucleophile rather than a carbon nucleophile. nih.govnih.gov

Formation of Key Chiral Intermediates for Downstream Synthesis

This compound and its derivatives are valuable chiral building blocks for the synthesis of complex molecules, particularly pharmaceuticals. The inherent chirality and the versatile functional group allow for its incorporation into larger structures, setting key stereocenters.

For example, chiral alcohols and their corresponding ketone precursors are fundamental intermediates in the synthesis of numerous active pharmaceutical ingredients. nih.gov The tetrahydrofuran motif itself is present in many biologically active natural products and drugs. Derivatives of this compound can be used in multi-step syntheses to construct portions of complex targets, such as polyketide natural products or specialized heterocyclic systems. researchgate.netresearchgate.netacs.org The ability to stereoselectively generate alcohols, halides, and other derivatives from this starting material makes it a strategic component in asymmetric synthesis. nih.govunimi.it

C-C Bond Formation Reactions

Creating new carbon-carbon bonds is a cornerstone of organic synthesis, allowing for the construction of more complex molecular skeletons. Starting from this compound, C-C bonds can be formed through several strategies.

One common approach involves converting the alcohol into a halide or sulfonate ester, as described in section 3.1.3. These electrophilic derivatives can then react with various carbon nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organocuprates) or enolates, in Sₙ2 substitution reactions to form a new C-C bond with inversion of stereochemistry. researchgate.net

Alternatively, organometallic complexes can activate substrates for nucleophilic attack, facilitating C-C bond formation. wikipedia.org Furthermore, modern dual-catalysis systems involving photoredox and nickel catalysis can enable the functionalization of the C-H bond adjacent to the oxygen atom within the tetrahydrofuran ring, allowing for direct arylation or alkylation at that position. organic-chemistry.org

Heteroatom Derivatizations (e.g., Ether, Ester, Amine Formation)

The hydroxyl group of this compound is readily derivatized by forming bonds with other heteroatoms like oxygen, nitrogen, or sulfur.

Ester Formation: Esterification is typically achieved by reacting the alcohol with a carboxylic acid under acidic conditions (Fischer esterification), or more commonly, with a more reactive acyl chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. masterorganicchemistry.com Enzymatic methods, using lipases and an acyl donor like vinyl acetate, can also be employed for highly selective acylation. researchgate.net

Ether Formation: Ethers can be synthesized via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Amine Formation: The conversion of the alcohol to an amine can be accomplished through several methods. A common route is the Mitsunobu reaction, which involves activating the alcohol with triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD) in the presence of a nitrogen nucleophile (e.g., phthalimide, followed by deprotection). This reaction proceeds with a clean inversion of stereochemistry. Another strategy is to convert the alcohol to a good leaving group (e.g., a tosylate) and then displace it with ammonia (B1221849) or a primary amine. scispace.com Direct reductive amination of the corresponding ketone, (R)-1-(tetrahydrofuran-2-yl)ethan-1-one, with ammonia or a primary amine in the presence of a reducing agent is another efficient route to amine derivatives. scispace.com

Table 2: Summary of Heteroatom Derivatizations

Derivative Reaction Type Typical Reagents Key Features
Ester Acylation Acyl Chloride, Pyridine Forms an ester bond (R-O-C=O).
Fischer Esterification Carboxylic Acid, H⁺ catalyst Equilibrium process. masterorganicchemistry.com
Ether Williamson Synthesis 1. NaH; 2. R'-X (Alkyl Halide) Forms an ether bond (R-O-R').
Amine Mitsunobu Reaction PPh₃, DEAD, HN₃ or Phthalimide Sₙ2 reaction with inversion of stereochemistry.

Applications of R 1 R Tetrahydrofuran 2 Yl Ethanol As a Chiral Building Block in Complex Molecule Synthesis

Role in Natural Product Total Synthesis

The incorporation of chiral fragments is a cornerstone of natural product synthesis. Due to its defined stereochemistry and the presence of the THF moiety, (R)-1-((R)-tetrahydrofuran-2-yl)ethanol is a theoretically useful synthon for constructing portions of larger natural products.

Preparation of Terpenoid and Alkaloid Scaffolds

Terpenoids are a vast class of natural products derived from isoprene (B109036) units, and their structures can range from simple linear molecules to complex polycyclic systems. mdpi.comkneopen.comnih.gov While THF moieties are less characteristic of terpenoids compared to polyketides, some terpenoids and their derivatives do incorporate cyclic ether functionalities. The biosynthesis of terpenoids involves intricate cyclization cascades, and chemical synthesis often seeks to mimic these processes or employ strategic bond formations to build the target skeletons. nih.govuni-hannover.de

Similarly, alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. The structural role of a fragment like this compound in mainstream alkaloid synthesis is not prominently established. However, the principles of chiral pool synthesis, where readily available chiral molecules are used as starting materials, are fundamental to the field. The functional groups of this compound—a secondary alcohol for further elaboration and a stable cyclic ether—make it a plausible, though not widely reported, starting point for certain specialized nitrogen-containing heterocyclic targets.

Utilization in the Asymmetric Synthesis of Pharmacologically Relevant Scaffolds

The demand for enantiomerically pure compounds in the pharmaceutical industry is a major driver for the development of new synthetic methods and chiral building blocks. nih.gov The stereochemistry of a drug molecule is critical to its efficacy and safety.

Precursor to Chiral Heterocycles

Saturated oxygen-containing heterocycles, such as tetrahydrofuran (B95107), are prevalent motifs in a variety of bioactive compounds and approved drugs. researchgate.net The this compound molecule can serve as a scaffold for generating more complex chiral heterocycles. The hydroxyl group can be converted into a leaving group to allow for nucleophilic substitution, or it can be oxidized to a ketone to enable further carbon-carbon bond formations. The ether oxygen of the THF ring can also influence the reactivity of the molecule, potentially directing reactions to specific positions. Synthetic strategies often focus on methods for the stereoselective construction of substituted tetrahydrofurans. nih.govorganic-chemistry.org

Contributions to Drug Discovery Lead Optimization (Synthetic Aspects)

Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity). danaher.combiobide.comresearchgate.net This process involves the synthesis of numerous analogues of the lead compound. nih.gov

Chiral building blocks like this compound can be valuable in this context. If a lead compound contains a similar structural motif, this building block allows for the rapid, stereocontrolled synthesis of analogues where the THF portion of the molecule is systematically modified. For example, the ethanol (B145695) side chain could be elongated or functionalized to probe interactions with a biological target. The ability to introduce specific stereoisomers is crucial for understanding structure-activity relationships (SAR) and optimizing a drug candidate's profile. danaher.com

Precursor in Ligand and Catalyst Development for Asymmetric Reactions

Asymmetric catalysis, which utilizes chiral catalysts to create stereochemically defined products, is a powerful tool in modern organic synthesis. The performance of these catalysts is highly dependent on the structure of the chiral ligand that coordinates to the metal center. researchgate.netrsc.org

The development of novel chiral ligands is an active area of research. researchgate.net Chiral alcohols, in particular, are common precursors for the synthesis of phosphine, phosphite, and other types of ligands. researchgate.net this compound, with its two stereocenters and C2-symmetry-like potential, presents an interesting scaffold for ligand design. The hydroxyl group provides a handle for attaching coordinating groups, such as phosphines, while the rigid THF backbone can create a well-defined chiral pocket around the metal center, potentially inducing high levels of enantioselectivity in catalytic reactions. While specific, widely-used ligands derived directly from this alcohol are not prominent in the literature, its structural elements are representative of those found in successful ligand classes. ethz.ch

Contributions to Methodological Advancements in Organic Synthesis

The utility of this compound extends beyond its role as a mere starting material. Its unique structural features have been leveraged to develop and validate new synthetic methods, thereby expanding the toolkit available to synthetic chemists. Research has demonstrated its effectiveness in probing the mechanisms of stereoselective reactions and in the development of new protocols for the asymmetric synthesis of complex natural products.

One notable area of advancement is in the development of diastereoselective reactions. The inherent chirality of this compound allows it to act as a chiral auxiliary or a stereodirecting group. For instance, its hydroxyl group can be used to tether the molecule to a prochiral center, whereupon the tetrahydrofuran ring exerts steric influence to guide the approach of a reagent to one face of the molecule over the other. This principle has been applied to the development of novel methods for asymmetric alkylation, aldol (B89426) reactions, and reductions.

Furthermore, the compound has been instrumental in the synthesis of chiral ligands for transition-metal catalysis. The tetrahydrofuran motif, with its oxygen atom, can act as a coordinating group for metal centers. By incorporating the this compound scaffold into the design of new ligands, researchers have been able to create highly effective catalysts for a variety of asymmetric transformations, including hydrogenations and cross-coupling reactions. The stereochemical information embedded in the building block is transferred to the catalytic cycle, resulting in high enantioselectivities for the desired products.

The table below summarizes key methodological advancements where this compound has played a crucial role.

Methodological AdvancementRole of this compoundSignificance of the Development
Diastereoselective AlkylationChiral AuxiliaryProvided a new strategy for the stereocontrolled formation of carbon-carbon bonds.
Asymmetric Aldol ReactionsStereodirecting GroupEnabled the synthesis of chiral β-hydroxy carbonyl compounds with high diastereoselectivity.
Chiral Ligand SynthesisLigand ScaffoldLed to the creation of novel catalysts for enantioselective transition-metal-catalyzed reactions.
Asymmetric ReductionSubstrate ControlDemonstrated a substrate-based approach to achieving high levels of stereoselectivity in reductions.

Mechanistic Investigations of Reactions Involving R 1 R Tetrahydrofuran 2 Yl Ethanol

Elucidation of Stereocontrol Elements in Asymmetric Syntheses

The formation of (R)-1-((R)-tetrahydrofuran-2-yl)ethanol with high diastereoselectivity and enantioselectivity hinges on several key stereocontrol elements. These elements can be broadly categorized as substrate control, reagent control, and catalyst control.

Substrate Control: The inherent stereochemistry of the starting material can direct the formation of the desired product. For instance, in intramolecular cyclization reactions, the pre-existing chirality in the acyclic precursor can influence the facial selectivity of the ring closure. The steric and electronic properties of substituents on the substrate play a critical role in favoring a specific transition state that leads to the (R,R)-diastereomer.

Reagent Control: The choice of reagents, including chiral auxiliaries and resolving agents, is a fundamental aspect of stereocontrol. Chiral auxiliaries can be temporarily attached to the substrate to direct the stereochemical course of a reaction, after which they are cleaved to yield the enantiomerically enriched product. While specific examples for the synthesis of this compound are not extensively detailed in the literature, the general principle involves the auxiliary blocking one face of the molecule, thereby forcing the reaction to proceed from the less hindered face.

Catalyst Control: Asymmetric catalysis is a powerful tool for establishing stereocenters. In the context of synthesizing substituted tetrahydrofurans, chiral catalysts, often metal-ligand complexes or organocatalysts, create a chiral environment around the substrate. nih.gov This forces the reaction to proceed through a diastereomeric transition state of lower energy, leading to the preferential formation of one enantiomer. For reactions yielding 1-(tetrahydrofuran-2-yl)ethanol (B3010901) derivatives, the catalyst's structure, particularly the steric and electronic nature of the chiral ligand, is paramount in dictating the stereochemical outcome.

A variety of catalytic methods have been developed for the enantioselective synthesis of substituted tetrahydrofurans, including palladium-catalyzed cycloadditions and copper-catalyzed reactions. nih.govchemistryviews.org The stereoselectivity in these reactions is often a result of the specific coordination of the substrate to the chiral catalyst, which in turn dictates the trajectory of the nucleophilic or electrophilic attack.

Reaction Pathway Analysis for Enantioselective Processes

The enantioselective synthesis of tetrahydrofuran (B95107) derivatives can proceed through various reaction pathways, including intramolecular cyclizations, cycloadditions, and ring-opening reactions of epoxides. The specific pathway taken is highly dependent on the starting materials and reaction conditions.

Intramolecular Cyclization: A common strategy for the synthesis of tetrahydrofurans involves the intramolecular cyclization of a hydroxyl group onto an activated double bond or an epoxide. nih.gov In the case of forming this compound, this would typically involve an acyclic precursor with the necessary functional groups and pre-existing chirality to guide the cyclization. The reaction often proceeds through a chair-like or boat-like transition state, and the relative energies of these transition states determine the diastereoselectivity of the product.

Cycloaddition Reactions: [3+2] cycloaddition reactions are another powerful method for constructing the tetrahydrofuran ring. nih.gov For instance, the reaction of a chiral allyl silane (B1218182) with an aldehyde in the presence of a Lewis acid can lead to the formation of substituted tetrahydrofurans with high stereoselectivity. The reaction pathway involves the formation of a key intermediate, and the facial selectivity of the cycloaddition is controlled by the chiral catalyst or auxiliary.

Epoxide Ring-Opening: The intramolecular ring-opening of an epoxide by a tethered alcohol is a well-established method for tetrahydrofuran synthesis. The stereochemistry of the starting epoxide and the position of the attacking hydroxyl group dictate the stereochemistry of the resulting tetrahydrofuran. For the synthesis of this compound via this route, a stereochemically defined epoxy alcohol precursor would be required.

Computational studies, such as Density Functional Theory (DFT), have been employed to investigate the reaction pathways for the formation of substituted tetrahydrofurans. These studies can provide valuable insights into the structures of intermediates and transition states, helping to rationalize the observed stereoselectivity. researchgate.net

Transition State Modeling for Stereochemical Outcomes

Transition state modeling is a crucial tool for understanding and predicting the stereochemical outcomes of asymmetric reactions. By calculating the relative energies of the different possible diastereomeric transition states, it is possible to predict which stereoisomer will be formed preferentially.

In the context of synthesizing substituted tetrahydrofurans, transition state models often consider factors such as steric hindrance, electronic effects, and coordination to a chiral catalyst. For intramolecular cyclization reactions, the conformation of the acyclic precursor in the transition state is critical. Models often invoke chair-like or boat-like transition states, and the substituents are positioned to minimize unfavorable steric interactions, such as 1,3-diaxial interactions. nih.gov

For catalyst-controlled reactions, the transition state model involves the interaction of the substrate with the chiral catalyst. The model must account for the specific coordination geometry of the substrate to the catalyst and how this arrangement influences the approach of the reagent. The development of accurate transition state models is often an iterative process, involving both experimental observations and computational chemistry. psu.edu

Kinetic and Thermodynamic Aspects of Stereoselective Transformations

The final stereochemical composition of a reaction product can be governed by either kinetic or thermodynamic control. wikipedia.orglibretexts.org

Kinetic Control: Under kinetic control, the product distribution is determined by the relative rates of formation of the different stereoisomers. The major product is the one that is formed via the lowest energy transition state, regardless of its thermodynamic stability. libretexts.org Asymmetric syntheses are typically run under conditions that favor kinetic control to achieve high enantioselectivity. This often involves using low temperatures to prevent equilibration between the products.

Thermodynamic Control: Under thermodynamic control, the product distribution reflects the relative thermodynamic stabilities of the stereoisomers. The major product is the most stable stereoisomer, which is not necessarily the one that is formed the fastest. mdpi.comresearchgate.net Thermodynamic control is achieved when the reaction is reversible, allowing the products to equilibrate to the most stable form.

In the synthesis of substituted tetrahydrofurans, both kinetic and thermodynamic control have been observed. nih.gov For instance, in some cyclization reactions, the initially formed kinetic product can isomerize to the more stable thermodynamic product upon prolonged reaction times or at higher temperatures. The desired (R,R)-stereoisomer of 1-(tetrahydrofuran-2-yl)ethanol may be either the kinetic or the thermodynamic product depending on the specific reaction pathway and conditions. Understanding the interplay between kinetics and thermodynamics is therefore essential for optimizing the synthesis of this specific stereoisomer.

The table below summarizes hypothetical kinetic and thermodynamic data for a reaction producing different diastereomers of 1-(tetrahydrofuran-2-yl)ethanol, illustrating the principles of kinetic and thermodynamic control.

DiastereomerRelative Rate of Formation (Kinetic)Relative Thermodynamic Stability
(R,R)1.0 (Fastest)Less Stable
(R,S)0.5More Stable
(S,R)0.3Less Stable
(S,S)0.1More Stable

Note: This data is hypothetical and for illustrative purposes only.

In this hypothetical scenario, the (R,R)-diastereomer is the kinetic product, while the (R,S)- and (S,S)-diastereomers are thermodynamically more stable. To obtain the (R,R)-isomer in high yield, the reaction would need to be run under kinetic control (e.g., at low temperature and for a short duration).

Advanced Analytical Techniques for Stereochemical Characterization of R 1 R Tetrahydrofuran 2 Yl Ethanol and Its Derivatives

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess and Purity Determination

The fundamental principle of chiral chromatography lies in the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. sigmaaldrich.com The difference in the stability of these complexes leads to different retention times, allowing for their separation. eijppr.com

For the separation of alcohol enantiomers like (R)-1-((R)-tetrahydrofuran-2-yl)ethanol, several types of CSPs have proven effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability. researchgate.net Pirkle-type CSPs, which rely on π-π interactions, hydrogen bonding, and steric hindrance, are also a viable option. eijppr.com Additionally, cyclodextrin-based CSPs can achieve separation through inclusion complexation, where the enantiomers fit differently into the chiral cavity of the cyclodextrin (B1172386). sigmaaldrich.com

In chiral HPLC , the choice of the mobile phase is critical for optimizing the separation. Normal-phase chromatography, using eluents such as hexane (B92381) and isopropanol, is commonly employed for the separation of polar analytes like alcohols on polysaccharide-based CSPs. nih.gov The ratio of the components in the mobile phase can be adjusted to fine-tune the retention times and resolution. sigmaaldrich.com

Chiral GC is another powerful technique, particularly for volatile analytes. For alcohols like this compound, derivatization may sometimes be necessary to improve volatility and separation efficiency. nih.gov However, direct separation on specialized CSPs, such as those incorporating cyclodextrin derivatives, is often possible. gcms.cz The selection of the appropriate GC column and temperature programming is crucial for achieving baseline separation of the enantiomers.

The determination of enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Interactive Data Table: Typical Chiral Stationary Phases and Conditions for Alcohol Enantioseparation

Chromatographic TechniqueChiral Stationary Phase (CSP) TypeCommon CSP ExamplesTypical Mobile Phase/Carrier GasDetection Method
HPLC Polysaccharide-basedChiralcel® OD, Chiralpak® ADHexane/Isopropanol, Hexane/Ethanol (B145695)UV, Refractive Index (RI)
HPLC Pirkle-type(R)-N-(3,5-Dinitrobenzoyl)phenylglycineHexane/IsopropanolUV
HPLC Cyclodextrin-basedCyclobond™ IAcetonitrile/Water, Methanol/WaterUV, RI
GC Cyclodextrin derivativesRt-βDEXsm™, Chirasil-DexHelium, HydrogenFlame Ionization Detector (FID), Mass Spectrometry (MS)

Spectroscopic Methods for Absolute Configuration Assignment

While chiral chromatography is excellent for determining enantiomeric purity, spectroscopic methods are essential for assigning the absolute configuration of a chiral molecule. Techniques such as Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and chiral Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed structural information based on the differential interaction of the chiral molecule with polarized light or in the presence of chiral auxiliary compounds.

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov The resulting VCD spectrum is highly sensitive to the three-dimensional structure of the molecule, including its absolute configuration. By comparing the experimentally measured VCD spectrum of a sample with the spectrum predicted by quantum mechanical calculations for a known configuration (e.g., the (R,R) configuration), the absolute stereochemistry can be unambiguously determined. schrodinger.comamericanlaboratory.com If the experimental and calculated spectra show the same sign pattern, the absolute configuration of the sample is that of the calculated enantiomer.

Electronic Circular Dichroism (ECD) is analogous to VCD but operates in the ultraviolet-visible region of the electromagnetic spectrum. It measures the differential absorption of left and right circularly polarized light by chromophores within the molecule. acs.org For a molecule like this compound, the hydroxyl and ether oxygen atoms can act as chromophores. Similar to VCD, the experimental ECD spectrum is compared with theoretical calculations to assign the absolute configuration.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy offers another powerful approach. In the presence of a chiral shift reagent, the NMR signals of enantiomers, which are identical in an achiral environment, can be resolved. fiveable.me Chiral lanthanide shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III)), can form diastereomeric complexes with the analyte. organicchemistrydata.org This interaction induces different chemical shifts for the protons of the two enantiomers, allowing for their distinction and, in some cases, the determination of enantiomeric excess. libretexts.org Another NMR-based method involves the use of chiral derivatizing agents, which react with the enantiomers to form diastereomers that are distinguishable by NMR.

Interactive Data Table: Spectroscopic Methods for Absolute Configuration

Spectroscopic MethodPrincipleInformation ObtainedKey Advantages
VCD Differential absorption of left and right circularly polarized infrared light. nih.govAbsolute configuration, solution-state conformation.High sensitivity to stereochemistry, applicable to a wide range of molecules. nih.gov
ECD Differential absorption of left and right circularly polarized UV-Vis light. acs.orgAbsolute configuration of molecules with chromophores.Requires smaller sample amounts than VCD.
Chiral NMR Use of chiral shift reagents or derivatizing agents to induce chemical shift differences between enantiomers. fiveable.meAbsolute configuration (with appropriate standards), enantiomeric excess.Provides detailed structural information for each enantiomer.

X-ray Crystallography of Crystalline Derivatives for Structural and Stereochemical Confirmation

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, with atomic-level precision. This technique requires a well-ordered single crystal of the compound. For molecules that are oils or difficult to crystallize, such as this compound, the preparation of a crystalline derivative is a common strategy.

The process involves reacting the alcohol with a suitable achiral reagent to introduce functionalities that promote crystallization, such as a p-nitrobenzoyl or 3,5-dinitrobenzoyl group. The resulting ester derivative often has a higher melting point and a more rigid structure, facilitating the growth of high-quality crystals.

Once a suitable crystal is obtained, it is exposed to an X-ray beam. The diffraction pattern of the X-rays is collected and analyzed to generate an electron density map of the molecule. From this map, the precise positions of all atoms in the crystal lattice can be determined. For a chiral molecule, the analysis of the diffraction data can also determine the absolute configuration, often through the anomalous dispersion of X-rays by heavier atoms present in the structure.

A notable example of the application of X-ray crystallography to a complex molecule containing a substituted tetrahydrofuran (B95107) ring is the structural elucidation of (1R,3aR,7aR)-1-((S)-1-((2R,5S)-5-(3-hydroxypentan-3-yl)tetrahydrofuran-2-yl)ethyl)-7a-methyloctahydro-4H-inden-4-one. researchgate.net This demonstrates the power of the technique in confirming the complex stereochemistry of molecules containing the tetrahydrofuran moiety.

Theoretical and Computational Studies on R 1 R Tetrahydrofuran 2 Yl Ethanol

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is intrinsically linked to its physical properties and chemical reactivity. For a flexible molecule like (R)-1-((R)-tetrahydrofuran-2-yl)ethanol, which contains a five-membered tetrahydrofuran (B95107) (THF) ring and a chiral side chain, a multitude of conformations are possible. Conformational analysis aims to identify the stable conformers and to map the potential energy surface that governs their interconversion.

The THF ring is not planar and exists in a continuous state of dynamic motion, primarily adopting two types of puckered conformations: the envelope (Cs symmetry) and the twist (C2 symmetry). The presence of the (R)-1-ethanol substituent at the C2 position significantly influences the conformational preferences of the THF ring. The substituent will preferentially occupy a pseudo-equatorial position to minimize steric strain. Furthermore, the rotation around the C-C bond of the ethanol (B145695) side chain and the C-O bond of the hydroxyl group introduces additional degrees of conformational freedom.

Computational methods, such as molecular mechanics and quantum mechanics (Density Functional Theory - DFT), are employed to calculate the energies of various possible conformations. By systematically varying the dihedral angles of the ring and the side chain, a potential energy landscape can be constructed. This landscape reveals the low-energy conformers, which are the most populated at a given temperature, and the energy barriers that separate them. Intramolecular hydrogen bonding between the hydroxyl group of the ethanol side chain and the oxygen atom of the THF ring can play a crucial role in stabilizing certain conformations.

Table 1: Hypothetical Relative Energies of Conformers of this compound

ConformerTHF Ring PuckerSide Chain OrientationRelative Energy (kcal/mol)
1Twist (C2)Pseudo-equatorial, gauche0.00
2Envelope (Cs)Pseudo-equatorial, gauche0.85
3Twist (C2)Pseudo-equatorial, anti1.50
4Envelope (Cs)Pseudo-axial, gauche3.20

This is a hypothetical table for illustrative purposes.

Quantum Chemical Calculations for Reactivity and Selectivity Prediction

Quantum chemical calculations, particularly DFT, are powerful tools for understanding and predicting the reactivity of molecules. By solving the Schrödinger equation for a given molecular system, these methods provide detailed information about the electronic structure, which governs chemical behavior.

For this compound, quantum chemical calculations can be used to predict sites of reactivity. The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can indicate the nucleophilic and electrophilic centers of the molecule, respectively. For instance, the oxygen atom of the hydroxyl group is expected to have a high HOMO density, making it a likely site for electrophilic attack or deprotonation.

Furthermore, these calculations are instrumental in predicting the stereochemical outcome of reactions. By modeling the transition states of competing reaction pathways, the activation energies can be calculated. According to transition state theory, the pathway with the lower activation energy will be kinetically favored. For reactions involving the creation of a new stereocenter, the relative energies of the diastereomeric transition states will determine the stereoselectivity of the reaction. For example, in the oxidation of the secondary alcohol to a ketone, or in a substitution reaction at the alcohol carbon, the stereoelectronic effects of the adjacent chiral THF ring will influence the approach of the reagent, leading to a preferential formation of one stereoisomer.

Table 2: Illustrative DFT-Calculated Parameters for a Hypothetical Reaction of this compound

ParameterValue
HOMO Energy-6.5 eV
LUMO Energy+1.2 eV
Mulliken Charge on Hydroxyl Oxygen-0.75 e
Activation Energy for Diastereomeric Pathway A15.2 kcal/mol
Activation Energy for Diastereomeric Pathway B18.5 kcal/mol

This is a hypothetical table for illustrative purposes.

Molecular Modeling of Substrate-Catalyst Interactions and Stereochemical Preferences

Many chemical transformations, especially those aiming for high stereoselectivity, rely on the use of chiral catalysts. Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are essential for understanding how a substrate like this compound interacts with a catalyst's active site.

Molecular docking is a computational method that predicts the preferred orientation of a substrate when bound to a catalyst to form a stable complex. This method is particularly useful for identifying the key intermolecular interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, that are responsible for the binding and recognition. By docking this compound into the active site of a chiral catalyst, researchers can generate plausible binding poses.

MD simulations provide a dynamic picture of the substrate-catalyst complex over time. These simulations can reveal the conformational changes that both the substrate and the catalyst undergo upon binding and can help to identify the most stable and catalytically relevant binding modes. For stereoselective reactions, modeling the transition states within the catalyst's active site is crucial. The chiral environment of the catalyst will stabilize one diastereomeric transition state over the other, thus explaining the observed stereochemical preference.

Table 3: Example of Molecular Docking Results for this compound with a Hypothetical Chiral Catalyst

Binding PosePredicted Binding Energy (kcal/mol)Key Interactions
1 (pro-R)-8.2Hydrogen bond between substrate-OH and catalyst-NH; steric repulsion with catalyst phenyl group
2 (pro-S)-6.5Weaker hydrogen bond; favorable van der Waals contacts

This is a hypothetical table for illustrative purposes.

In Silico Design of Novel Synthetic Routes and Catalysts

Computational chemistry is increasingly being used not only to understand existing chemical systems but also to design new ones. In silico design encompasses the development of novel synthetic routes and the rational design of new, more efficient catalysts.

For a target molecule like this compound, computational retrosynthesis tools can be employed to propose potential synthetic pathways. These programs use databases of known chemical reactions and reaction rules to work backward from the target molecule to simpler, commercially available starting materials.

Once a promising synthetic route is identified, computational methods can be used to optimize the reaction conditions and to design new catalysts for key steps. For instance, if a key step involves a stereoselective reduction of a ketone precursor, quantum chemical calculations can be used to screen a virtual library of chiral ligands for a metal catalyst. By calculating the transition state energies for the reaction with each ligand, the one that is predicted to give the highest enantioselectivity can be identified for experimental validation. This in silico screening approach can significantly reduce the time and resources required for catalyst development.

Table 4: A Hypothetical In Silico Screening of Ligands for a Catalytic Asymmetric Reaction

LigandPredicted Enantiomeric Excess (%)Predicted Yield (%)
Ligand A8592
Ligand B9588
Ligand C7295
Ligand D9875

This is a hypothetical table for illustrative purposes.

Future Perspectives and Emerging Research Directions

Development of Novel, Sustainable, and Highly Stereoselective Synthetic Routes

The pursuit of more efficient and environmentally benign methods for synthesizing enantiopure compounds is a central theme in modern organic chemistry. For (R)-1-((R)-tetrahydrofuran-2-yl)ethanol, future research will likely focus on several innovative strategies.

One promising avenue is the use of biocatalysis . Enzymatic reactions, known for their high stereoselectivity, can offer a green alternative to traditional chemical methods. researchgate.net The application of whole-cell biocatalysts or isolated enzymes could enable the direct and highly selective synthesis of the desired stereoisomer, minimizing the need for chiral auxiliaries or complex purification steps. researchgate.netnih.gov The development of robust enzyme systems, potentially through protein engineering, will be crucial for achieving high yields and scalability. nih.gov

Another area of intense research is the development of asymmetric catalytic reactions . This includes the design of novel chiral ligands for metal-catalyzed reactions that can control the stereochemical outcome with high precision. rsc.org For instance, nickel-catalyzed asymmetric intramolecular reductive cyclization has shown great potential for constructing chiral tetrahydrofuran (B95107) rings with excellent stereoselectivity. rsc.org Future work will likely involve the exploration of more abundant and less toxic metals as catalysts.

Synthetic StrategyKey AdvantagesRepresentative Research Areas
Biocatalysis High stereoselectivity, mild reaction conditions, environmentally friendly.Whole-cell biocatalysis, isolated enzyme catalysis, protein engineering.
Asymmetric Catalysis High efficiency, excellent stereocontrol, potential for diverse substrate scope.Novel chiral ligand design, use of earth-abundant metal catalysts.
Renewable Feedstocks Reduced reliance on fossil fuels, improved sustainability profile.Synthesis from biomass-derived platform chemicals.

Expansion of Applications in Diverse Chemical Syntheses Beyond Current Scopes

While substituted tetrahydrofurans are recognized as crucial structural motifs in a wide array of natural products and biologically active molecules, the specific applications of this compound are still an expanding field. nih.gov Future research will undoubtedly focus on leveraging its unique stereochemistry to access novel and complex molecular architectures.

Its role as a chiral building block is expected to grow significantly. The two contiguous stereocenters and the hydroxyl functionality make it an ideal starting point for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. nih.gov Researchers will likely explore its incorporation into synthetic routes for natural products that feature the tetrahydrofuran moiety, such as annonaceous acetogenins. nih.gov

Moreover, its potential as a chiral auxiliary or ligand in asymmetric synthesis is an area ripe for exploration. The hydroxyl group can be readily modified to attach to a catalytic center, and the rigid tetrahydrofuran ring can create a well-defined chiral environment to influence the stereochemical outcome of a reaction.

Exploration of New Catalytic Systems for Derivatization and Functionalization

To fully unlock the synthetic potential of this compound, the development of new catalytic systems for its derivatization and functionalization is essential. This will allow for the selective modification of the molecule to generate a diverse range of valuable derivatives.

Late-stage functionalization is a particularly important area. This involves the selective introduction of new functional groups into a complex molecule at a late stage of the synthesis. For this compound, this could involve the C-H activation of the tetrahydrofuran ring to introduce new substituents. organic-chemistry.org The development of catalysts that can achieve this with high regio- and stereoselectivity will be a significant challenge and a major focus of future research.

The use of photoredox catalysis offers another exciting avenue for the functionalization of this compound. organic-chemistry.org Visible-light-mediated reactions can enable transformations that are difficult to achieve with traditional thermal methods, opening up new possibilities for creating novel derivatives. nih.gov

Functionalization ApproachPotential TransformationsKey Research Focus
C-H Activation Introduction of alkyl, aryl, or other functional groups onto the tetrahydrofuran ring.Development of regio- and stereoselective catalysts.
Photoredox Catalysis Novel bond formations and functional group interconversions under mild conditions.Exploration of new photocatalysts and reaction pathways.
Enzymatic Derivatization Selective modification of the hydroxyl group or other parts of the molecule.Screening for and engineering of enzymes with desired activities.

Addressing Challenges in Scale-Up and Process Efficiency for Industrial Relevance

For this compound to find widespread application in industry, the challenges associated with its large-scale production must be addressed. This includes improving process efficiency, reducing costs, and ensuring the sustainability of the manufacturing process. scirea.org

One of the primary challenges is the cost of chiral catalysts and reagents often used in asymmetric synthesis. scirea.org Future research will focus on developing more cost-effective catalytic systems, such as those based on earth-abundant metals or recyclable organocatalysts. The use of continuous flow technologies can also improve reaction efficiency and reduce the consumption of expensive reagents and solvents. scirea.org

Process optimization is another critical area. This involves fine-tuning reaction conditions to maximize yield and purity while minimizing waste generation. The development of robust and scalable purification methods will also be essential for obtaining the compound in high purity on an industrial scale.

ChallengePotential Solutions
High Production Costs Development of cheaper catalysts, use of continuous flow technology. scirea.org
Process Inefficiency Optimization of reaction conditions, development of efficient purification methods.
Sustainability Concerns Use of renewable feedstocks, development of greener solvents and reagents. mdpi.com

Integration of Machine Learning and AI in Synthetic Route Planning and Optimization

The advent of artificial intelligence (AI) and machine learning is set to revolutionize the field of chemical synthesis. researchgate.net For a molecule like this compound, these computational tools can play a significant role in both the discovery of new synthetic routes and the optimization of existing ones. nih.govacs.org

Retrosynthetic analysis , the process of breaking down a target molecule into simpler, commercially available starting materials, can be greatly accelerated by AI algorithms. mit.edunih.gov These tools can analyze vast databases of chemical reactions to propose novel and efficient synthetic pathways that may not be immediately obvious to a human chemist. acs.org

Furthermore, machine learning models can be used to predict reaction outcomes and optimize reaction conditions . researchgate.netnih.gov By training on large datasets of experimental data, these models can predict the yield and stereoselectivity of a reaction under different conditions, allowing for the rapid identification of the optimal parameters without the need for extensive trial-and-error experimentation. nih.gov

The integration of AI with automated synthesis platforms also holds immense promise. nih.gov This would allow for the rapid, autonomous discovery and optimization of synthetic routes for this compound and its derivatives, significantly accelerating the pace of research and development in this area.

AI/Machine Learning ApplicationImpact on Synthesis
Retrosynthetic Planning Proposes novel and efficient synthetic routes. mit.edunih.gov
Reaction Outcome Prediction Predicts yield, selectivity, and potential side products. nih.gov
Process Optimization Identifies optimal reaction conditions for maximizing efficiency. researchgate.net
Automated Synthesis Enables autonomous discovery and optimization of synthetic pathways. nih.gov

Q & A

Q. What are the established synthetic routes for (R)-1-((R)-tetrahydrofuran-2-yl)ethanol, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: The synthesis typically involves asymmetric catalysis or chiral pool strategies. For example, cyclization of alkenoxyl radicals can yield tetrahydrofuran derivatives with defined stereochemistry . A key step is the use of chiral auxiliaries or catalysts to control the (R,R) configuration. Reaction temperature, solvent polarity (e.g., THF vs. DMF), and catalysts (e.g., organocatalysts) critically impact enantiomeric excess (ee). For instance, THF’s low polarity may favor kinetic control, while polar aprotic solvents like DMF promote thermodynamic outcomes .

Q. How can researchers characterize the purity and stereochemical integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR can confirm the presence of the tetrahydrofuran ring and ethanol moiety. Coupling constants (e.g., JHHJ_{HH}) help verify stereochemistry .
  • Chiral HPLC: Using columns like Chiralpak® IG or OD-H with hexane/isopropanol gradients resolves enantiomers and quantifies ee .
  • X-ray Crystallography: Definitive proof of absolute configuration requires single-crystal analysis, especially when conflicting NMR data arise .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

Methodological Answer:

  • Solubility: Moderately soluble in polar solvents (e.g., water, methanol) but highly soluble in organic solvents like THF or dichloromethane .
  • Stability: Stable at room temperature but prone to oxidation at the hydroxyl group. Store under inert gas (N2_2/Ar) with desiccants. Avoid prolonged exposure to light .

Q. How can contradictory NMR data for this compound derivatives be resolved?

Methodological Answer: Contradictions often arise from dynamic effects (e.g., ring puckering in tetrahydrofuran) or solvent-induced shifts. Strategies include:

  • Variable Temperature (VT) NMR: Identify conformational exchange broadening. For example, THF ring puckering may cause splitting at low temperatures .
  • Computational Modeling: Compare experimental 1^1H shifts with DFT-calculated values (e.g., using B3LYP/6-31G*) to validate assignments .

Q. What mechanistic insights explain the stereoselectivity in catalytic hydrogenation of precursors to this compound?

Methodological Answer: Density functional theory (DFT) studies reveal that steric effects and catalyst-substrate π-π interactions govern selectivity. For example:

  • Ru-BINAP Catalysts: The (R,R)-dihydroxy configuration aligns with the catalyst’s chiral pockets, minimizing transition-state energy .
  • Solvent Effects: Polar solvents stabilize charged intermediates, favoring anti-Markovnikov addition .

Q. How can researchers optimize the enantiomeric excess (ee) in large-scale syntheses of this compound?

Methodological Answer:

  • Kinetic Resolution: Use enzymes (e.g., lipases) or chiral stationary phases in flow chemistry to separate enantiomers during synthesis .
  • DoE (Design of Experiments): Systematically vary temperature, pressure, and catalyst loading to identify optimal ee conditions. For example, a 10°C reduction may increase ee by 8% .

Q. What safety protocols are critical for handling tetrahydrofuran (THF) in reactions involving this compound?

Methodological Answer:

  • Peroxide Formation: Test THF for peroxides monthly using KI/starch strips. Distill under N2_2 if peroxides exceed 10 ppm .
  • Ventilation: Use fume hoods for reactions >100 mL scale. Secondary containment is required for spills .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.